

An In-depth Technical Guide to the Pan-PI3K Inhibitor Buparlisib (BKM120)

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Compound of Interest

Compound Name: *PI3K-IN-31*

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This guide provides a comprehensive technical overview of Buparlisib (BKM120), a potent and orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Buparlisib targets all four Class I PI3K isoforms (α , β , γ , and δ), which are critical components of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.^{[1][2][3]} This document details the inhibitor's potency, the experimental methodology for its characterization, and its context within the broader PI3K signaling network.

Data Presentation: Buparlisib IC50 Values

The half-maximal inhibitory concentration (IC50) values of Buparlisib against the four Class I PI3K isoforms were determined using cell-free kinase assays. These values quantify the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

PI3K Isoform	IC50 (nM)
p110 α (alpha)	52
p110 β (beta)	166
p110 δ (delta)	116
p110 γ (gamma)	262

Data sourced from cell-free assays.[4][5][6]

Experimental Protocols: IC50 Determination

The IC50 values for Buparlisib are typically determined through biochemical kinase assays, such as the ATP depletion assay or a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[4][7][8][9]

Principle of the HTRF® PI3K Assay

The Class I PI3K HTRF® assay is a competitive immunoassay that quantifies the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) from the substrate phosphatidylinositol-4,5-bisphosphate (PIP2). The assay relies on the displacement of a biotinylated PIP3 tracer from a complex of a GST-tagged PH domain, a Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).[7][10]

When PI3K is active, it phosphorylates PIP2 to produce PIP3. This newly formed PIP3 competes with the biotinylated PIP3 tracer for binding to the PH domain, leading to a disruption of the FRET complex and a decrease in the HTRF signal. The signal intensity is inversely proportional to the PI3K enzyme's activity.

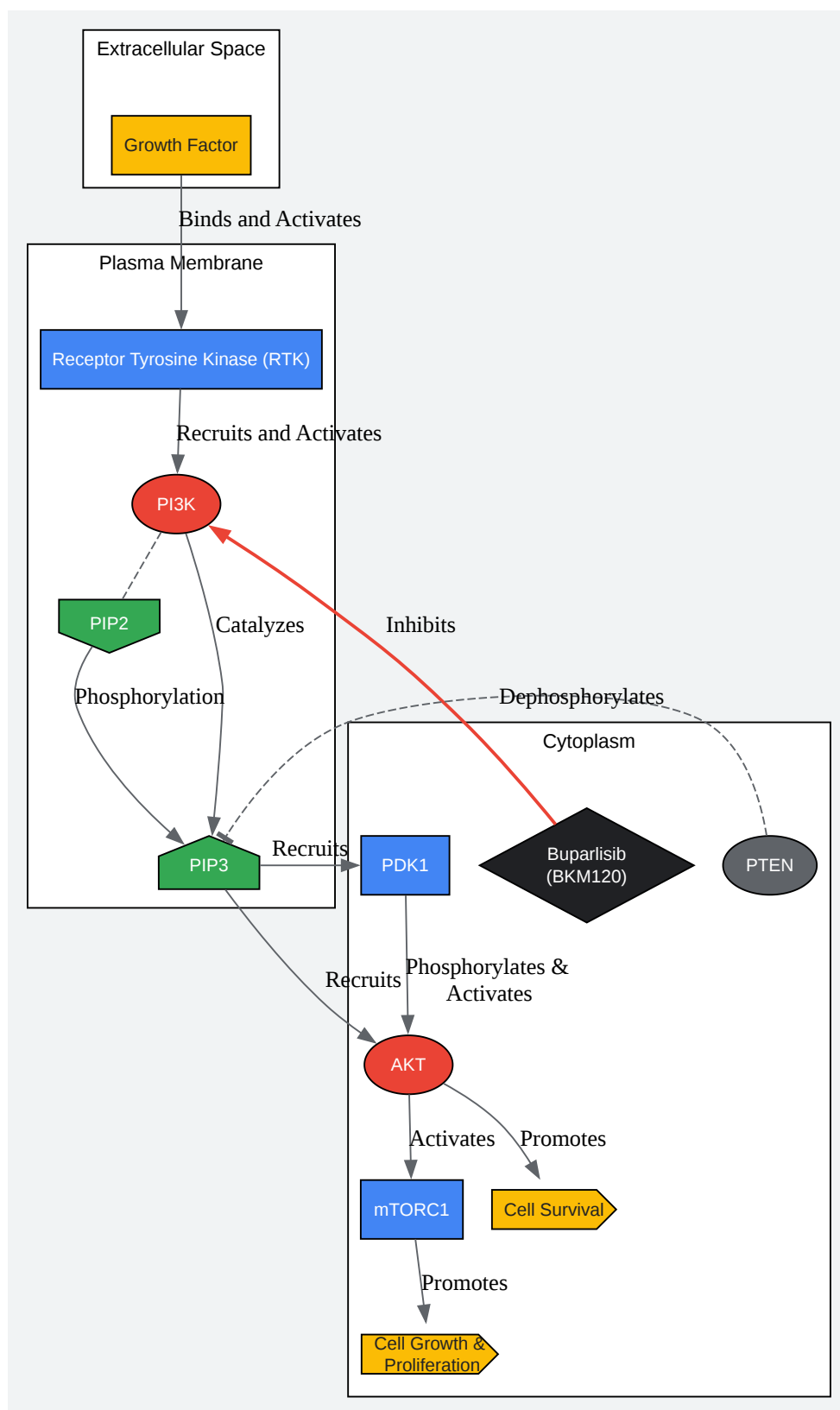
Detailed Methodology for HTRF® PI3K Assay

- Reagent Preparation:
 - 1x Reaction Buffer: A 4x stock solution is diluted to 1x and supplemented with DTT to a final concentration of 5 mM.
 - ATP Working Solution: A 10 mM ATP stock is diluted in 1x Reaction Buffer to the desired final concentration.
 - Lipid Working Solution: The PIP2 substrate is diluted in 1x Reaction Buffer to the final assay concentration.
 - PI3K Enzyme Solution: The specific PI3K isoform is diluted in the Lipid Working Solution.
 - Inhibitor Dilution: Buparlisib is serially diluted in DMSO.

- Stop Solution: Prepared by mixing Stop A and Stop B solutions.
- Detection Mix: Prepared by combining Detection Mix components A, B, and C.^[7]
- Assay Procedure (384-well format):
 - To the appropriate wells of a 384-well plate, add the diluted Buparlisib or DMSO for control.
 - Add the PI3K enzyme in the lipid working solution to all wells except the negative control.
 - Initiate the kinase reaction by adding the ATP working solution to all wells.
 - Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
 - Terminate the reaction by adding the Stop Solution.
 - Add the Detection Mix, which contains the FRET components.
 - Incubate at room temperature to allow the detection complex to form.
 - Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.^[7]^[10]
- Data Analysis:
 - The ratio of the emission signals (665 nm / 620 nm) is calculated.
 - The percentage of inhibition is determined relative to the control wells (with active enzyme and no inhibitor).
 - IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Mandatory Visualization: PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in the signal transduction cascade that governs cell proliferation, survival, and growth.



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

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References

- 1. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. merckmillipore.com [merckmillipore.com]
- 8. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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